molecular formula C20H19N3O3S B2491537 3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361477-36-3

3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2491537
CAS RN: 361477-36-3
M. Wt: 381.45
InChI Key: CYMQKFVLFGEQHA-UHFFFAOYSA-N
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Description

The scientific interest in benzamide derivatives, including compounds similar to "3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide," stems from their diverse pharmacological properties and applications in medicinal chemistry. These compounds often exhibit significant biological activities, such as antimicrobial and anticancer properties, motivating the synthesis and analysis of their structure-activity relationships.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step chemical reactions, including condensation, cycloaddition, and rearrangement processes. A common approach involves the reaction of antipyrine derivatives with benzoyl chloride or similar acylating agents to introduce the benzamide moiety. For example, Saeed et al. (2020) described the synthesis of antipyrine-like derivatives with detailed X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, highlighting the methodologies applicable to synthesizing complex benzamide compounds (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations. These studies reveal the presence of significant intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence the compound's stability and conformation. For instance, the crystal and molecular structure of related compounds have been elucidated, showing the importance of N–H⋯O and C–H⋯O hydrogen bond interactions in stabilizing their structure (Prabhuswamy et al., 2016).

Scientific Research Applications

Biological Activity and Applications

Research on compounds structurally related to 3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has highlighted their potential in various biological applications. For instance, substituted benzamides have shown significant biological activity against mosquito larvae, with implications for pest control and the study of resistance mechanisms in mosquito populations (Schaefer, Miura, & Wilder, 1981). Moreover, antipyrine-like derivatives exhibit intriguing intermolecular interactions, which have been thoroughly investigated through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing valuable insights into the structural basis of their biological activities (Saeed et al., 2020).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied. For example, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened for potential biological applications, highlighting the versatility of these compounds in drug chemistry (Saeed et al., 2015). Additionally, the synthesis and crystal structure of 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been determined, providing a foundation for understanding the structural properties that contribute to their biological activities (Prabhuswamy et al., 2016).

Chemical Properties and Interactions

Investigations into the chemical properties and interactions of similar compounds have led to a deeper understanding of their potential applications. For example, studies on the synthesis, characterization, and biological evaluation of various benzamide derivatives have shed light on their inhibitory potential against different enzymes, offering insights into their medicinal chemistry applications (Saeed et al., 2015). Moreover, research into the intermolecular interactions of antipyrine-like derivatives has provided valuable information on the stabilization mechanisms of their solid-state structures, which is crucial for the development of new pharmaceuticals (Saeed et al., 2020).

properties

IUPAC Name

3,4-dimethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-17-9-8-13(10-18(17)26-2)20(24)21-19-15-11-27-12-16(15)22-23(19)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQKFVLFGEQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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